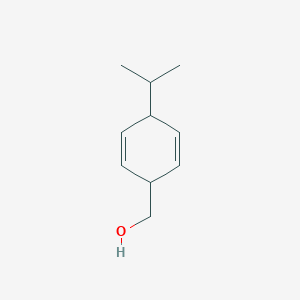
(4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol, also known as Iridoid Compound, is a natural product with a complex structure. It has been found to have potential applications in the field of medicinal chemistry due to its various biological activities.
Mechanism of Action
The exact mechanism of action of (4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol is not fully understood. However, it has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects
(4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, it has been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol in lab experiments is its natural origin. It can be easily extracted from plants and is readily available. However, one of the limitations is the complexity of its structure, which makes its synthesis difficult and time-consuming.
Future Directions
There are various future directions for the research on (4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol. One of the future directions is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another future direction is to investigate its potential use in the treatment of viral infections such as COVID-19. Furthermore, the development of more efficient and cost-effective synthesis methods for (4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol is also a future direction for research.
Conclusion
In conclusion, (4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol is a natural product with various biological activities. Its potential applications in the field of medicinal chemistry make it a promising area of research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol have been discussed in this paper. Further research is needed to fully understand its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of (4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol involves the use of natural sources such as plants. One of the most commonly used plants is Gardenia jasminoides, which is a rich source of iridoids. The extraction of iridoids from plants involves the use of solvents such as ethanol, methanol, or water. The extracted iridoids are then subjected to various chemical reactions to obtain (4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol.
Scientific Research Applications
(4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol has been found to have various biological activities such as anti-inflammatory, anti-cancer, anti-oxidant, and anti-viral activities. It has been extensively studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
19907-89-2 |
|---|---|
Product Name |
(4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol |
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(4-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol |
InChI |
InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6,8-11H,7H2,1-2H3 |
InChI Key |
MQMNTOUVHNRXKL-UHFFFAOYSA-N |
SMILES |
CC(C)C1C=CC(C=C1)CO |
Canonical SMILES |
CC(C)C1C=CC(C=C1)CO |
synonyms |
(1α,4β)-p-Mentha-2,5-dien-7-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



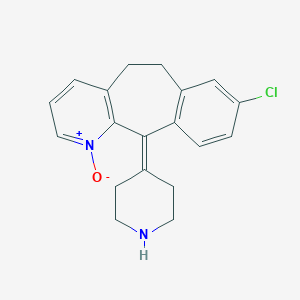
![Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI)](/img/structure/B28071.png)
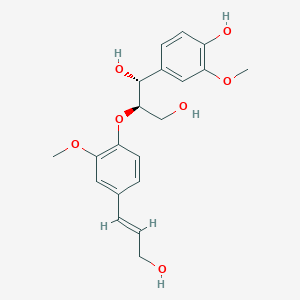
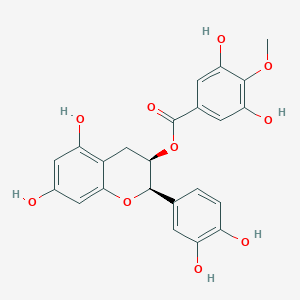
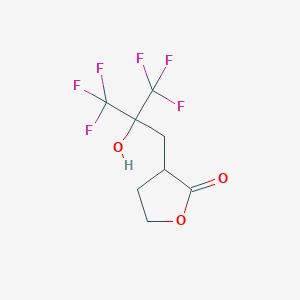
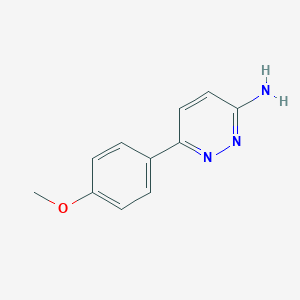
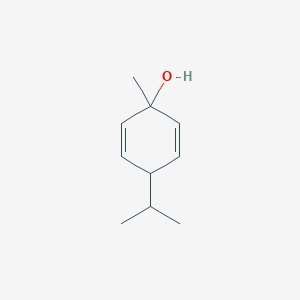
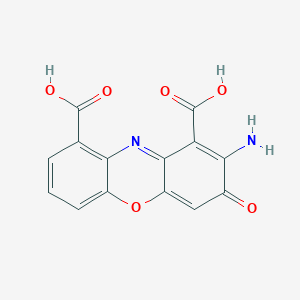
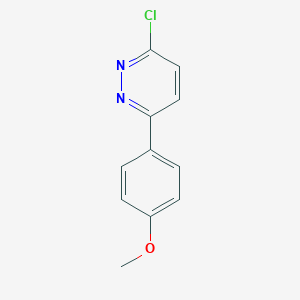
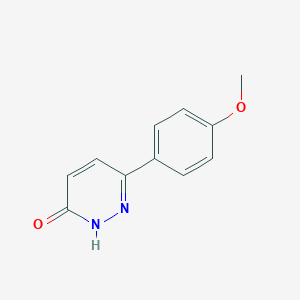
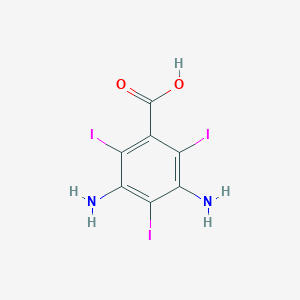
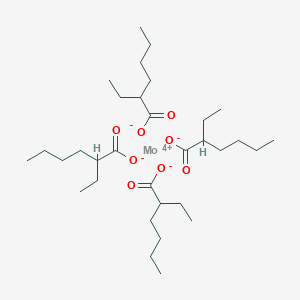
![5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine](/img/structure/B28097.png)
